1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
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Overview
Description
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a penta-1,4-dien-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one typically involves a base-catalyzed Claisen-Schmidt condensation reaction. The reaction is carried out by mixing acetone (1 equivalent) with 4-chlorobenzaldehyde (2 equivalents) in the presence of a base such as potassium hydroxide (KOH) in methanol. The reaction mixture is stirred at room temperature for a few hours, followed by quenching with ice-cold water. The resultant precipitate is filtered and recrystallized from ethanol to obtain the desired compound as an orange solid .
Chemical Reactions Analysis
Types of Reactions
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted derivatives of the original compound.
Scientific Research Applications
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1E)-1,5-bis(4-chlorophenyl)-1,4-pentadien-3-one
- (4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one
- 1,5-di(4-chlorophenyl)penta-1,4-dien-3-one
Uniqueness
1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one is unique due to its specific stereochemistry and the presence of two 4-chlorophenyl groups. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
37630-47-0 |
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Molecular Formula |
C17H12Cl2O |
Molecular Weight |
303.2 g/mol |
IUPAC Name |
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Cl2O/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-12H/b11-5+,12-6+ |
InChI Key |
KKVCZNHIJHTDFP-YDWXAUTNSA-N |
SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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